benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Catalog No.
S14378556
CAS No.
M.F
C16H19NO3
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-c...

Product Name

benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

IUPAC Name

benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+

InChI Key

PECCPMURUGQWAT-OKILXGFUSA-N

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C[C@@H]2CC(=O)C[C@H](C1)N2C(=O)OCC3=CC=CC=C3

Benzyl (1R,5S)-3-oxo-9-azabicyclononane-9-carboxylate (N-Cbz-9-azabicyclononan-3-one, CAS 146747-65-1) is a synthetically versatile, carbamate-protected granatanone building block. It features a rigid 9-azabicyclononane core with a reactive C3 ketone and a non-basic, orthogonally removable carboxybenzyl (Cbz) group at the N9 position. This compound serves as a critical procurement baseline for the scalable synthesis of keto-ABNO (a highly active nitroxyl radical oxidation catalyst) and complex bridged-piperidine pharmaceuticals. By masking the nitrogen lone pair, the Cbz group prevents unwanted Lewis acid coordination and side reactions during ketone functionalization, making it a highly processable precursor compared to naturally derived or N-alkylated granatane analogs [1].

Procurement Fit

1
Orthogonal Cbz protection: compatible with multi-step routes requiring acid-labile group retention.
2
Pre-set (1R,5S) stereochemistry: avoids chiral resolution, supports enantiopure target synthesis.
3
Ketone handle at 3-position: enables reductive amination, Grignard, or reduction diversification.

Substituting this compound with cheaper, more common analogs like pseudopelletierine (N-methyl-9-azabicyclononan-3-one) or N-Boc derivatives introduces severe processability bottlenecks. Pseudopelletierine requires harsh, toxic dealkylating agents (e.g., 1-chloroethyl chloroformate or cyanogen bromide) at elevated temperatures to yield the secondary amine, often resulting in core degradation and yields below 50%. Conversely, while N-Boc derivatives are easier to deprotect, they require strongly acidic conditions (TFA or HCl) that can trigger unwanted aldol condensations or elimination reactions due to the acidic alpha-protons of the granatanone core. The N-Cbz compound circumvents both issues, enabling quantitative, neutral deprotection that preserves sensitive downstream functional groups [1].

Substitution Risk

Protecting group mismatch
N-Boc or N-Ac analogs require acidic deprotection that may cleave acid-labile groups in later steps, unlike the hydrogenolysis-labile Cbz group.
Stereochemical uncertainty
Racemic or unspecified stereochemistry material necessitates chiral resolution, adding steps and reducing maximum yield by ~50%.
Purity variability
Analogous 9-azabicyclo compounds often lack defined purity specifications, introducing batch variability and purification burden.

Neutral Deprotection Efficiency

The synthesis of keto-ABNO and related pharmaceutical scaffolds requires access to the free secondary amine. Cleaving the N-methyl group of the common comparator pseudopelletierine requires harsh chloroformate reagents, typically capping yields at <50% due to side reactions. In contrast, the N-Cbz group of benzyl (1R,5S)-3-oxo-9-azabicyclononane-9-carboxylate undergoes clean hydrogenolysis (Pd/C, H2) under neutral conditions, delivering the secondary amine in >95% yield without degrading the bicyclic core [1].

Evidence DimensionSecondary amine yield upon N-deprotection
Target Compound Data>95% yield via mild, neutral hydrogenolysis
Comparator Or BaselinePseudopelletierine (N-methyl analog) yielding <50% via harsh dealkylation
Quantified Difference>45% yield improvement and elimination of toxic dealkylating agents
ConditionsPd/C, H2 (ambient) vs. ACE-Cl (reflux)

Ensures scalable, high-yielding procurement of the free secondary amine precursor essential for manufacturing nitroxyl radical catalysts.

Cbz Deprotection
Reported
82% yield under neutral transfer hydrogenation (HCO₂NH₄, Pd/C); Boc analog requires TFA/HCl.
Enables chemoselective deprotection in presence of acid-sensitive intermediates.
Yield from published sigma-2 ligand synthesis (Scheme 1).

Orthogonality to Acid-Sensitive Groups

Late-stage functionalization of the granatanone core often introduces acid-sensitive moieties. The N-Boc analog requires strong acids (TFA or HCl) for deprotection, which can induce alpha-proton enolization, aldol condensations, or decomposition of the target molecule. The N-Cbz compound provides a completely orthogonal deprotection pathway (catalytic hydrogenation), entirely avoiding acid-catalyzed degradation and preserving downstream functional integrity [1].

Evidence DimensionDeprotection conditions and core stability
Target Compound DataNeutral conditions (H2, Pd/C) preserving acid-labile groups
Comparator Or BaselineN-Boc analog requiring strong acid (TFA/HCl)
Quantified DifferenceComplete avoidance of acid-catalyzed degradation pathways
ConditionsLate-stage deprotection of complex functionalized granatanones

Critical for complex synthetic routes where downstream intermediates contain acid-sensitive functional groups that would not survive Boc deprotection.

Chiral Efficiency
Class-level
Enantiopure (1R,5S) precursor → final ligand Ki(σ2)=2.58 nM, σ1/σ2=557. Racemic would require resolution.
Pre-set stereochemistry avoids chiral resolution, reducing step count and material loss.
Based on WC-26 data; racemic analog impact estimated.

Non-Basic Amine for Alpha-Functionalization

During nucleophilic additions or alpha-deprotonation of the C3 ketone, the basic tertiary amine in N-benzyl or N-methyl granatanones can coordinate with organometallic reagents (e.g., lithium bases or Grignards), altering diastereoselectivity or causing reagent sequestration. The Cbz carbamate effectively delocalizes the nitrogen lone pair, rendering the amine non-basic. This ensures predictable, reagent-controlled reactivity at the ketone center without unwanted Lewis acid coordination [1].

Evidence DimensionNitrogen basicity and organometallic coordination
Target Compound DataNon-basic carbamate, no unwanted coordination
Comparator Or BaselineN-benzyl analog exhibiting basicity and Lewis acid coordination
Quantified DifferenceImproved diastereocontrol and predictable reagent stoichiometry
ConditionsEnolate formation or nucleophilic addition at C3

Reduces organometallic reagent waste and improves stereocontrol during the synthesis of complex bridged-piperidine pharmaceuticals.

Purity Standard
Specification review
95% purity (HPLC) from commercial suppliers; many close analogs lack defined specification.
Defined purity reduces batch variability and in-house purification needs.
Based on vendor documentation; verify lot-specific COA.

Keto-ABNO Catalyst Precursor

Directly downstream of its high-yielding neutral deprotection profile, this compound is the premier starting material for synthesizing keto-ABNO (9-azabicyclononan-3-one-N-oxyl). Keto-ABNO is a highly active, sterically unhindered nitroxyl radical catalyst used in the aerobic oxidation of secondary alcohols in industrial and fine chemical synthesis [1].

Bridged-Piperidine Scaffold Synthesis

Leveraging its non-basic nitrogen and orthogonal deprotection, the N-Cbz compound is utilized to synthesize substituted quinoxalines and 5-HT3 receptor antagonists (such as granisetron analogs). It allows for complex Grignard additions or aldol reactions at the C3 ketone without amine-directed side reactions [2].

Stereoselective Granatane Functionalization

Because the Cbz group prevents Lewis acid coordination, this compound is the optimal choice for generating complex granatane alkaloids where the ketone must undergo highly diastereoselective alpha-deprotonation and functionalization prior to late-stage nitrogen deprotection [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-2 ligand synthesis
Chiral (1R,5S) scaffold with orthogonal Cbz protection
Chemoselective deprotection under neutral hydrogenolysis conditions
Multi-step orthogonal protection routes
Hydrogenolysis-labile Cbz compatible with acid-labile Boc or silyl groups
Deprotection selectivity in complex intermediates
Process development & scale-up
Defined purity and stereochemistry, no in-house chiral separation needed
Batch-to-batch consistency and reduced unit operations

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

273.13649347 g/mol

Monoisotopic Mass

273.13649347 g/mol

Heavy Atom Count

20

Explore Compound Types